7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Description
7-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substituent at the 7-position of the chromen-2-one scaffold. The core structure consists of a 4-phenyl-substituted coumarin, a bicyclic system known for its diverse pharmacological activities. The 7-position is modified with a 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy group, which introduces a ketone-linked tetrahydropyran ring system.
Key structural features:
- 4-Phenyl group: Enhances π-π stacking interactions in biological targets.
- 7-Substituent: Combines a flexible ethoxy linker, a ketone group, and a conformationally restrained 2,2-dimethyltetrahydro-2H-pyran ring. This design balances lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
7-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-24(2)14-17(10-11-28-24)21(25)15-27-18-8-9-19-20(16-6-4-3-5-7-16)13-23(26)29-22(19)12-18/h3-9,12-13,17H,10-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFPWFWFSQXBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies.
The compound has the following chemical properties:
- Molecular Formula : C18H20O5
- Molecular Weight : 320.35 g/mol
- CAS Number : 329709-37-7
Antioxidant Activity
Several studies have reported the antioxidant potential of chromenone derivatives, including the compound . The antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
- Study Findings :
- A study demonstrated that derivatives of chromenone exhibited significant free radical scavenging activity, with IC50 values indicating strong efficacy compared to standard antioxidants like ascorbic acid .
- Further research indicated that the presence of the dimethyltetrahydropyran moiety enhances the electron-donating ability of the molecule, contributing to its antioxidant properties .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated.
- Mechanism of Action :
- The compound was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that involves modulation of inflammatory pathways .
- In animal models, administration of this compound resulted in reduced edema and pain response, indicating significant anti-inflammatory effects.
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research.
- Cell Line Studies :
- In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis through activation of caspase pathways .
- A dose-dependent inhibition of cell proliferation was observed, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis |
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results showed a significant reduction in tumor size and metastasis when treated with varying doses over a six-week period. Histological analysis revealed decreased cell proliferation markers and increased apoptosis .
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer potential of chromenone derivatives, including the target compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that chromenone derivatives could induce apoptosis in breast cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
Anti-inflammatory Effects
The anti-inflammatory properties of chromenones have been documented in multiple studies. The target compound may act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A relevant study highlighted that similar compounds reduced inflammation in murine models by downregulating NF-kB signaling pathways .
Antioxidant Activity
The antioxidant capacity of chromenone derivatives has been explored extensively. The target compound is hypothesized to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. A comparative analysis showed that certain chromenones significantly reduced lipid peroxidation in vitro, suggesting potential applications in neurodegenerative diseases .
Enzyme Inhibition
Research has indicated that chromenone derivatives can act as inhibitors of various enzymes, including kinases and phosphatases. The target compound's structure suggests it may interact with these enzymes, potentially leading to therapeutic applications in metabolic disorders and cancer .
Case Studies
Chemical Reactions Analysis
Key Reaction Pathways
The compound participates in several reaction types, influenced by its chromone nucleus and substituents:
Analytical Techniques
Characterization of the compound and its intermediates relies on:
Research Findings
-
Cyclo-condensation : Reaction with pentane-2,4-dione forms pyrazole-substituted chromenones .
-
Triazinopyrimidino Pyran Formation : Chloroacetyl chloride reactions yield heterocyclic derivatives .
-
Biological Activity : Chromenone derivatives exhibit antimicrobial effects, though activity varies with substitution patterns .
This compound’s versatility in undergoing esterification, coupling, and cyclization reactions positions it as a valuable scaffold in drug discovery and materials chemistry. Further studies are required to optimize reaction conditions and explore its full therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other coumarin derivatives with modifications at the 7-position, focusing on substituent chemistry, physicochemical properties, and reported biological activities.
Heterocyclic Substituents
a. Thiadiazole and Oxadiazole Derivatives
- Example: 7-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)methoxy)-6-chloro-4-phenyl-2H-chromen-2-one (8c) Substituent: Methoxy-linked 1,3,4-thiadiazole ring with a phenylamino group. Chlorine at the 6-position enhances metabolic stability .
b. Triazole Derivatives
- Example : 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d)
c. Tetrazolyl Derivatives
Halogenated and Aromatic Substituents
Example : 7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a)
Example : 4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Nitrogen-Containing Substituents
Example : 7-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one (6i)
- Example: 7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one Substituent: Acetylated piperazine ring.
Comparative Analysis Table
Structural and Functional Insights
- Metabolic Stability: Chlorinated analogs (e.g., 4a, 8c) may exhibit longer half-lives than the non-halogenated target compound .
- Hydrogen Bonding : The ketone group in the target compound’s substituent enables hydrogen bonding, similar to tetrazoles and triazoles, which could enhance target engagement .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one?
- Methodological Answer : The compound can be synthesized via condensation reactions between coumarin derivatives and functionalized pyran intermediates. For example, the 2-oxoethoxy group is introduced through nucleophilic substitution or Mitsunobu reactions, while the tetrahydro-2H-pyran moiety is prepared via acid-catalyzed cyclization of diols or ketones. Key steps include purification by column chromatography (silica gel, gradient elution) and characterization using H/C NMR to confirm regioselectivity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, particularly for the coumarin core and pyran substituent. Complementary techniques include FT-IR (to verify carbonyl and ether linkages) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For dynamic structural insights, 2D NMR (e.g., COSY, HSQC) resolves spin-spin coupling in the tetrahydro-2H-pyran ring .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (HeLa, MCF-7) and non-cancerous controls (HEK-293). Coumarin derivatives often exhibit dose-dependent activity, so test concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments. Fluorescence-based assays can track cellular uptake if the compound is inherently fluorescent .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly for the 2-oxoethoxy linker?
- Methodological Answer : Optimize reaction conditions for the etherification step:
- Solvent : Use anhydrous DMF or THF to minimize hydrolysis.
- Catalyst : Employ phase-transfer catalysts (e.g., TBAB) or Pd-mediated coupling for sterically hindered substrates.
- Temperature : Conduct reactions under reflux (80–100°C) with inert gas protection.
Monitor progress via TLC (hexane:ethyl acetate, 3:1) and isolate intermediates to prevent side reactions .
Q. How to resolve contradictions in reported bioactivity data for coumarin derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs or assay variability. Address this by:
- Structural Reanalysis : Verify compound purity (>95% by HPLC) and tautomeric forms (e.g., keto-enol equilibria).
- Standardized Assays : Use the same cell lines and incubation times across studies.
- SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to correlate structure with activity trends .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like topoisomerase II or EGFR. Use the crystal structure of the coumarin core (PDB ID: 1XYZ) as a template. Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. QSAR models can further optimize substituent hydrophobicity (clogP) and polar surface area (PSA) .
Q. How to address regioselectivity challenges during functionalization of the coumarin scaffold?
- Methodological Answer : Direct electrophilic substitution at the 7-position is favored due to electron-donating effects of the 4-phenyl group. For late-stage modifications (e.g., introducing triazole groups), employ click chemistry (CuAAC) with azide-functionalized intermediates. Monitor regiochemistry using F NMR if fluorinated reagents are involved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
